4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family, which is known for its significant pharmaceutical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of N-phenyl anthranilic acid with ethyl acetoacetate under acidic conditions, followed by hydrolysis and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable and efficient methodology that ensures high purity and yield. The process involves the use of robust reaction conditions and purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Scientific Research Applications
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-phenyl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULHXWGWWVYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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